1-Oxaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[45]decane-8-carboxylic acid is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane backbone
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrile with sodium malonate in toluene. This reaction produces ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, which is then de-ethoxycarbonylated by refluxing in dimethyl sulfoxide (DMSO) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Oxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Oxaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]decane-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its spirocyclic structure allows it to interact uniquely with enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Oxaspiro[4.5]decane-8-carboxylic acid can be compared with similar compounds such as 8-oxaspiro[4.5]decane-1-carboxylic acid While both compounds share a spirocyclic structure, differences in the position of functional groups and overall molecular configuration result in distinct chemical and biological properties The uniqueness of 1-Oxaspiro[4
Conclusion
1-Oxaspiro[45]decane-8-carboxylic acid is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-oxaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-2-5-10(6-3-8)4-1-7-13-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORDVAFKOMDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)C(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.